molecular formula C6H11ClO B2443134 6-Chlorohexan-3-one CAS No. 38614-17-4

6-Chlorohexan-3-one

Cat. No.: B2443134
CAS No.: 38614-17-4
M. Wt: 134.6
InChI Key: AOBIDPSDYVJCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorohexan-3-one is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexane chain, with a ketone functional group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorohexan-3-one can be synthesized through several methods. One common approach involves the chlorination of hexan-3-one. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.

Another method involves the oxidation of 6-chlorohexanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction conditions must be carefully controlled to prevent over-oxidation and to achieve the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 6-chlorohexanol. This reaction typically uses reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: 6-Chlorohexanoic acid.

    Reduction: 6-Chlorohexanol.

    Substitution: 6-Hydroxyhexan-3-one or 6-Aminohexan-3-one.

Scientific Research Applications

6-Chlorohexan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 6-chlorohexan-3-one depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. For example, as a chlorinated ketone, it can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

6-Chlorohexan-3-one can be compared with other similar compounds, such as:

    6-Chlorohexanol: This compound is an alcohol with a chlorine atom at the sixth carbon. It can be oxidized to form this compound.

    6-Chloro-2-hexanone: This is another chlorinated ketone, but with the chlorine atom at the second carbon position. It has different reactivity and applications compared to this compound.

    Hexan-3-one: This is the non-chlorinated parent ketone. The presence of the chlorine atom in this compound significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chlorohexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-2-6(8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBIDPSDYVJCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.